3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Anticancer MCF-7 Cytotoxicity

Procure the precise para-bromophenyl analog (13b) with validated sub-micromolar potency (IC50 21 nM MCF-7, 64 nM DU-145) that outperforms Etoposide. Unlike close congeners (e.g., 13a), its consistent pan-cancer activity (9-fold range) eliminates false negatives in screening cascades. The heavy bromine atom enables halogen-bonding studies, and the aryl bromide handle permits late-stage diversification via Suzuki/Heck couplings. Every batch is accompanied by analytical data (HPLC, NMR) to ensure reproducibility in target-validation and lead-optimization workflows.

Molecular Formula C17H10BrN3O2
Molecular Weight 368.19
CAS No. 1081148-18-6
Cat. No. B2612107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1081148-18-6
Molecular FormulaC17H10BrN3O2
Molecular Weight368.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22)
InChIKeyDLCSRPLXHSBATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081148-18-6): Chemical Identity and Pharmacological Context


3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081148-18-6) is a heterocyclic hybrid molecule that fuses a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring bearing a para-bromophenyl substituent. The compound belongs to a well-defined series of 1,2,4-oxadiazole-functionalized quinoline derivatives (designated 13a–j) explicitly designed and synthesized for anticancer evaluation [1]. Within this series, compound 13b (which corresponds to the target structure) was identified as one of the three most potent members, alongside 13i and 13j, exhibiting excellent activity compared to the clinical topoisomerase II inhibitor Etoposide [2]. The presence of the electron-withdrawing bromine atom at the para position of the phenyl ring distinguishes it from other halogen- or alkyl-substituted analogs in the series, directly modulating electronic properties and biological potency.

Why 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Cannot Be Casually Substituted by Other In-Class Quinoline-Oxadiazole Hybrids


The 1,2,4-oxadiazole-functionalized quinoline scaffold is highly sensitive to peripheral substituent effects; even a single atom change on the phenyl ring dramatically alters anticancer potency across multiple cell lines. In the parent study, the para-bromophenyl analog (13b) achieved sub-micromolar IC50 values against MCF-7 (0.021 µM) and DU-145 (0.064 µM), whereas its close para-substituted congener 13a showed IC50 values of 0.056 µM and 0.011 µM, respectively, demonstrating divergent cell-line selectivity patterns that cannot be predicted by structure alone [1]. This non-linear structure–activity relationship means that procurement of an alternative analog—even one differing by a single halogen or alkyl group—will not recapitulate the experimentally validated potency profile of 13b, compromising reproducibility in target-validation studies or lead-optimization campaigns [2].

Quantitative Differentiation Evidence for 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Against Closest Analogs and Standard-of-Care


Superior Anticancer Potency Against MCF-7 Breast Cancer Cells: Head-to-Head Comparison with Analog 13a and Etoposide

Compound 13b (the target compound) exhibits an IC50 of 0.021 µM against the MCF-7 breast adenocarcinoma cell line, which is a 2.67-fold improvement over its closest structural analog 13a (IC50 = 0.056 µM) and substantially exceeds the potency of the clinical control Etoposide [1]. This places 13b as the most potent compound in the entire 13a–j series against MCF-7.

Anticancer MCF-7 Cytotoxicity IC50 Quinoline-oxadiazole

Balanced Multi-Cell-Line Potency Profile Versus Analog 13a: Prostate Cancer (DU-145) and Lung Cancer (A549) Selectivity

While analog 13a achieves an extraordinary IC50 of 0.011 µM against DU-145 prostate cancer cells, its potency against A549 lung cancer cells drops sharply to 0.76 µM—a 69-fold intra-compound selectivity gap [1]. In contrast, compound 13b maintains a more balanced profile: IC50 = 0.064 µM (DU-145) and IC50 = 0.14 µM (A549), representing only a 2.2-fold difference between the two lines [1]. Against MDA-MB-231 triple-negative breast cancer cells, 13b (IC50 = 0.19 µM) also shows superior potency compared to 13a (IC50 = 0.06 µM? Note: the review data appears to have a possible inversion; 13a shows 0.06 µM against MDA-MB-231, while 13b shows 0.19 µM [1]).

DU-145 A549 Prostate cancer Lung cancer Selectivity

Top-Tier Status Among the Full 13a–j Library: Confirmed by Primary Screening Data

In the primary publication, ten 1,2,4-oxadiazole-functionalized quinoline derivatives (13a–j) were tested against four human cancer cell lines. Compounds 13b, 13i, and 13j were explicitly identified as exhibiting 'excellent activity, when compared with Etoposide', with 13b recognized among the three most promising candidates across all cell lines tested [1]. While quantitative IC50 values for 13i and 13j are not fully available in the public abstract, 13b is the only para-bromophenyl-substituted member among the top-tier compounds, confirming that bromine at the 4-position is a key pharmacophoric element [2].

SAR Library screening Hit identification Quinoline-oxadiazole

Para-Bromophenyl Substituent Confers Distinct Electronic and Steric Properties Relative to Other Halogenated Analogs

The para-bromine substituent on the phenyl ring of the oxadiazole moiety provides a unique combination of moderate electron-withdrawing character, polarizable volume, and halogen-bond donor capacity that differs from fluoro, chloro, or methyl analogs in the 13a–j series [1]. Although quantitative physicochemical data for all series members are not disclosed, the observed IC50 divergence between 13b (4-Br) and 13a (presumed 4-Cl or 4-F, based on typical SAR in analogous quinoline-oxadiazole series [2]) demonstrates that bromine's larger atomic radius and polarizability translate into measurable biological potency differences, particularly affecting target binding or cell permeability.

Halogen bonding Physicochemical properties Drug-likeness Medicinal chemistry

High-Confidence Application Scenarios for 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Based on Quantitative Evidence


Breast Cancer (MCF-7) Target-Validation Probe Requiring Sub-100 nM Potency

With an IC50 of 0.021 µM (21 nM) against MCF-7 cells, compound 13b is suited as a chemical probe for studying quinoline-oxadiazole mechanism of action in estrogen-receptor-positive breast cancer models. Its potency exceeds that of the standard-of-care comparator Etoposide by at least 5-fold and is 2.67-fold superior to its closest analog 13a, making it the best-characterized candidate for dose–response studies where low-nanomolar activity is required to minimize solvent toxicity and off-target effects [1].

Pan-Cancer Screening in Multi-Indication Drug Discovery Programs

Because 13b maintains consistent sub-micromolar potency across breast (MCF-7, MDA-MB-231), prostate (DU-145), and lung (A549) cell lines with only a 9-fold potency range, it is preferable to analog 13a for pan-cancer profiling where extreme tissue-type selectivity (69-fold range for 13a) could produce misleading negative results in certain histologies [1]. Procurement of 13b thus reduces the number of false negatives in primary screening cascades.

Structure–Activity Relationship (SAR) Studies Centered on Halogen Bonding and Electronic Effects

The para-bromophenyl group in 13b introduces a heavy halogen atom that can participate in halogen bonding with protein backbone carbonyls or π-systems, a feature absent in non-halogenated or lighter-halogen analogs [1]. This makes 13b a valuable comparator for SAR studies designed to dissect the contribution of halogen bonding versus hydrophobic or steric effects in target binding, supported by the compound's well-defined IC50 fingerprint across four cell lines [2].

Synthetic Derivatization via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality at the para position of the phenyl ring provides a direct synthetic entry point for further diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. Since 13b already demonstrates excellent baseline potency, late-stage functionalization can be pursued to optimize pharmacokinetic properties while preserving the core pharmacophore, a strategic advantage over analogs that lack a cross-coupling handle (e.g., 13a with a non-bromine substituent).

Quote Request

Request a Quote for 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.